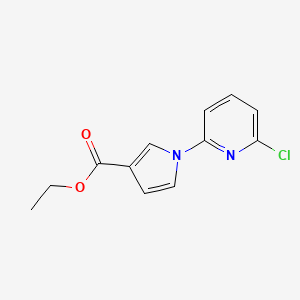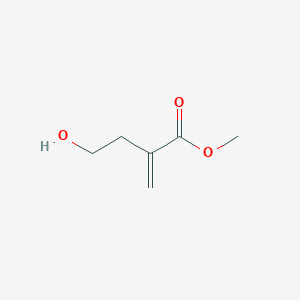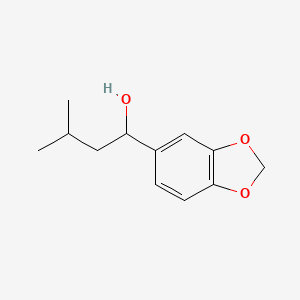
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol is an organic compound that features a benzodioxole ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol typically involves the reaction of 1,3-benzodioxole with a suitable butanol derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole ring is coupled with a butanol derivative in the presence of a palladium catalyst and a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring, used in medicinal chemistry.
1-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with different functional groups, used in various chemical applications.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol is unique due to its specific combination of a benzodioxole ring and a butanol chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,8,10,13H,5,7H2,1-2H3 |
InChI Key |
HCHQOEZVKUQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
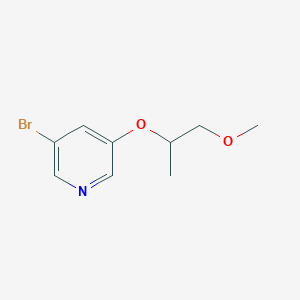
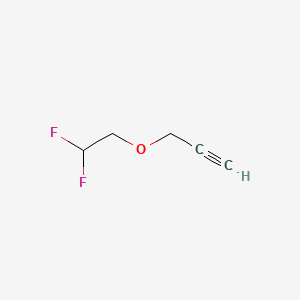
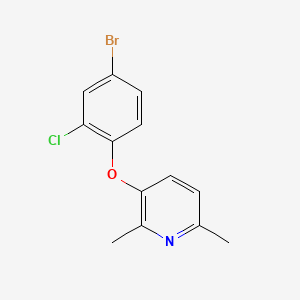

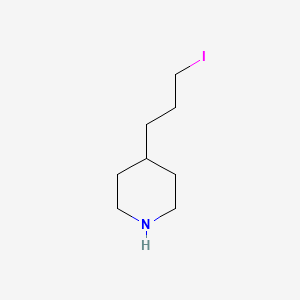
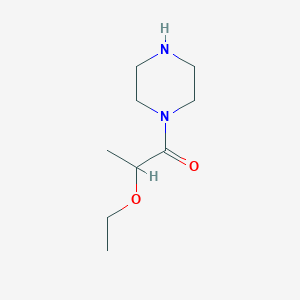
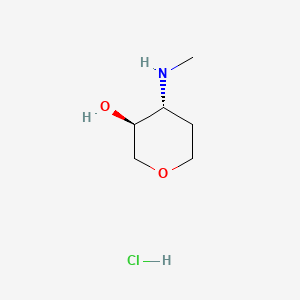
![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)

